2-ethyl-4-phenyl-1H-indene

Description

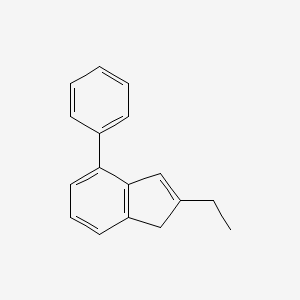

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMKQIKLBXJNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591161 | |

| Record name | 2-Ethyl-4-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203983-14-6 | |

| Record name | 2-Ethyl-4-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Routes

Another plausible approach is the functionalization of a pre-existing indene (B144670) or indanone scaffold. For example, a 4-phenyl-1-indanone could be reacted with an ethylating agent, followed by reduction and dehydration to yield the desired product. The choice of synthetic route would depend on the availability of starting materials and the desired regioselectivity.

Cyclization Reactions for Carbocyclic Ring Formation

Spectroscopic Data and Physical Properties

Detailed experimental spectroscopic data for 2-ethyl-4-phenyl-1H-indene is not widely published. However, based on its structure, we can predict its key physicochemical properties. Furthermore, experimental data for the closely related isomer, 2-ethyl-3-phenyl-1H-indene , provides a valuable point of comparison for understanding the expected spectral characteristics. acs.org

Predicted and Comparative Spectroscopic and Physical Data

| Property | Value for this compound (Predicted) | Experimental Value for 2-ethyl-3-phenyl-1H-indene |

|---|---|---|

| Molecular Formula | C₁₇H₁₆ | C₁₇H₁₆ |

| Molecular Weight | 220.31 g/mol | 220.31 g/mol |

| CAS Number | 203983-14-6 | 107750-44-7 |

| ¹H NMR (CDCl₃, 400 MHz) | Not available | δ 7.45–7.42 (m, 3H), 7.38–7.31 (m, 3H), 7.22–7.19 (m, 2H), 7.16–7.12 (m, 1H), 3.46 (s, 2H), 2.51 (q, J = 7.6 Hz, 2H), 1.16 (t, J = 7.6 Hz, 3H) acs.org |

| ¹³C NMR (CDCl₃, 100 MHz) | Not available | δ 146.7, 146.5, 142.5, 138.2, 135.7, 129.2, 128.5, 127.1, 126.3, 124.1, 123.6, 119.6, 40.1, 22.2, 14.8 acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 4 Phenyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 2-ethyl-4-phenyl-1H-indene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For substituted indenes, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position. In a related compound, 2-ethyl-3-phenyl-1H-indene, the aromatic protons appear in the range of δ 7.12–7.45 ppm, while the methylene (B1212753) protons of the indene (B144670) ring are observed as a singlet at δ 3.46 ppm. acs.org The ethyl group protons typically show a quartet for the methylene group and a triplet for the methyl group, a pattern expected for this compound as well. acs.org

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. For instance, in various indene carboxylate derivatives, the carbon atoms of the indene ring system show characteristic resonances, with sp²-hybridized carbons appearing in the downfield region (typically δ 120-150 ppm) and sp³-hybridized carbons at more upfield positions. rsc.org The phenyl and ethyl substituents on the this compound would also exhibit predictable chemical shifts.

Advanced 2D NMR Techniques (e.g., COSY, APT, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted indenes.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. libretexts.org For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group and the couplings between adjacent protons on the phenyl and indene rings. libretexts.orgscience.gov

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) : These experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, simplifying the assignment of the ¹³C spectrum. utah.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (one-bond ¹H-¹³C correlations). youtube.com This is a powerful tool for assigning the carbons of the ethyl group and the protonated carbons of the indene and phenyl rings. science.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. rsc.orgmdpi.com This technique is crucial for establishing the connectivity across quaternary carbons, for example, linking the ethyl group to the C2 position and the phenyl group to the C4 position of the indene ring. rsc.orgnih.gov

Computational Prediction of NMR Chemical Shifts

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a computationally modeled structure of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. nih.gov Comparing these predicted spectra with experimental data can aid in the definitive assignment of complex signals and help to resolve any ambiguities in the structural elucidation process. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. rsc.org For this compound (C₁₇H₁₆), high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular mass, confirming the molecular formula. rsc.orgmolbase.com

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is often predictable and provides valuable structural clues. libretexts.org For instance, the loss of an ethyl group ([M-29]⁺) or a phenyl group ([M-77]⁺) would be expected fragmentation pathways. The stability of the indene ring system would likely result in a prominent molecular ion peak. nist.gov Analysis of these fragmentation patterns helps to piece together the molecular structure. libretexts.org

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

C-H stretching vibrations : Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and indene methylene groups would appear in the 3000-2850 cm⁻¹ range. researchgate.net

C=C stretching vibrations : The stretching of the carbon-carbon double bonds in the aromatic phenyl ring and the indene system would result in absorptions in the 1600-1450 cm⁻¹ region.

C-H bending vibrations : Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are typically found in the 900-675 cm⁻¹ region and can provide information about the substitution pattern. lippertt.ch

Isotopic substitution, for example with deuterium, can be used to confirm the assignment of specific vibrational modes, as the change in mass affects the vibrational frequency. libretexts.org

Table of Spectroscopic Data for this compound and Related Compounds

| Technique | Compound Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Aromatic Protons | δ 7.0 - 7.5 ppm |

| Indene CH₂ | ~ δ 3.4 ppm | |

| Ethyl CH₂ (quartet) | Varies | |

| Ethyl CH₃ (triplet) | Varies | |

| ¹³C NMR | Aromatic/Indene sp² Carbons | δ 120 - 150 ppm |

| Indene sp³ Carbons | Varies | |

| Ethyl Group Carbons | Varies | |

| FT-IR | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ |

| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | |

| C=C Aromatic Stretch | 1600 - 1450 cm⁻¹ |

X-ray Crystallography for Definitive Solid-State Structural Determination

No published X-ray crystallography data, including details on the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, could be located.

Electronic Spectroscopy for Understanding Conjugation and Chromophores (Methodological Aspects)

There is no available experimental data concerning the electronic absorption maxima (λmax) or molar absorptivity (ε) for this compound. Methodological details regarding the study of its conjugation and chromophores are consequently also unavailable.

Chemical Reactivity and Functionalization of 2 Ethyl 4 Phenyl 1h Indene

Electrophilic and Nucleophilic Substitution Reactions on the Indene (B144670) Core

The indene core of 2-ethyl-4-phenyl-1H-indene is susceptible to electrophilic substitution reactions, primarily on the electron-rich aromatic ring. The phenyl substituent at the 4-position is expected to influence the regioselectivity of these reactions. Generally, electrophilic aromatic substitution on the indene ring system can be directed to specific positions depending on the reaction conditions and the nature of the electrophile. For instance, in related indene derivatives, Friedel-Crafts alkylation and acylation are common methods to introduce new substituents.

Nucleophilic substitution reactions on the indene core of this compound are less common due to the electron-rich nature of the aromatic system. However, such reactions can occur if the indene skeleton is appropriately functionalized with electron-withdrawing groups or a leaving group at a suitable position. For example, nucleophilic substitution has been observed in derivatives like 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones, where the bromine atom is displaced by a nucleophile. rsc.org While direct nucleophilic substitution on the unsubstituted indene core of this compound is not a primary reaction pathway, the introduction of activating groups could enable such transformations.

Oxidation and Reduction Pathways of the Indene System

The this compound molecule possesses several sites that can undergo oxidation and reduction. The double bond within the cyclopentene (B43876) moiety and the benzylic C-H bonds are particularly susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to oxidize substituted indenes, potentially leading to the formation of ketones or carboxylic acids. For instance, the oxidation of the benzylic C(sp³)–H bond in 2,3-dihydro-1H-indene to a ketone has been achieved using tert-butyl hydroperoxide (TBHP). rsc.org It is plausible that under controlled conditions, this compound could be oxidized at the benzylic position (C1) or at the double bond.

Reduction of the indene system typically involves the saturation of the double bond in the cyclopentene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for the reduction of indene derivatives to the corresponding indane derivatives. In the case of this compound, this reaction would yield 2-ethyl-4-phenyl-2,3-dihydro-1H-indene. The specific conditions for these reactions would need to be optimized to achieve high selectivity and yield.

| Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, TBHP | Ketones, Carboxylic Acids |

| Reduction | H₂/Pd/C | Indanes |

Addition Reactions Involving the Cyclopentene Moiety

The double bond within the cyclopentene ring of this compound is a key site for addition reactions. This reactivity is characteristic of alkenes. Halogenation, hydrohalogenation, and hydration are all plausible transformations. For example, the bromination of indene is known to produce dibromo- and tribromoindane derivatives. researchgate.net The regioselectivity and stereoselectivity of these additions would be influenced by the steric hindrance imposed by the ethyl group at the 2-position and the electronic effects of the phenyl group at the 4-position.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially involve the double bond of the cyclopentene moiety, although the aromaticity of the fused benzene (B151609) ring might affect its reactivity as a dienophile. The synthesis of cyclopentene derivatives through various cyclization and addition reactions has been reported, highlighting the versatility of the cyclopentene ring in forming more complex structures. researchgate.net

Selective Functionalization Strategies for Creating New Indene Derivatives

The synthesis of new indene derivatives from this compound can be achieved through various selective functionalization strategies. The presence of multiple reactive sites allows for a range of chemical modifications.

One key strategy involves the deprotonation of the benzylic C-H bonds at the C1 position to form an indenyl anion. This nucleophilic species can then react with various electrophiles to introduce a wide array of functional groups. This approach is widely used in the synthesis of substituted indenes for applications such as polymerization catalysts.

Another important strategy is the use of transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, can be employed to introduce aryl or other groups onto the indene skeleton, provided a suitable leaving group (e.g., a halogen) is present. organic-chemistry.org The synthesis of boron-functionalized indenes via BCl₃-mediated cyclizations of ortho-alkynylstyrenes provides a versatile handle for further derivatization through Suzuki-Miyaura coupling. nih.govacs.org

Radical-mediated reactions also offer a pathway for functionalization. For example, a cobalt-catalyzed radical approach has been used for the synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones. scispace.comacs.org

| Functionalization Strategy | Key Intermediates/Reagents | Resulting Derivatives |

|---|---|---|

| Deprotonation-Alkylation | Organolithium reagents, Alkyl halides | 1-Alkyl-2-ethyl-4-phenyl-1H-indenes |

| Cross-Coupling Reactions | Palladium catalysts, Boronic acids | Aryl-substituted indene derivatives |

| Radical Cyclization | Cobalt catalysts, Hydrazones | Functionalized indene derivatives |

Investigation of Reaction Mechanisms and Intermediates

In the synthesis of substituted indenes via transition metal catalysis, the mechanism often involves the formation of key intermediates such as metal-carbene or metal-vinylidene species. For example, the platinum-catalyzed cyclization of aryl alkynes to indenes is proposed to proceed through different pathways, including nih.gov-R migration and nih.govsmolecule.com-H shift, depending on the nature of the substituent R. pku.edu.cn When R is an alkyl group, a pathway involving a nih.govsmolecule.com-H shift/cyclization followed by a nih.gov-H shift is favored, leading to the R group at the C2 position. pku.edu.cn

Radical-mediated syntheses of indenes have also been investigated mechanistically. For instance, the cobalt-catalyzed synthesis of 1H-indenes is proposed to proceed via a Co(III)-carbene radical intermediate, which undergoes a radical ring-closure to form an indanyl-radical intermediate, followed by a 1,2-hydrogen atom transfer to yield the final indene product. acs.org Trapping experiments have provided evidence for the involvement of these radical intermediates. scispace.com

Reactivity of the Benzylic Position of 1H-Indene

The benzylic position (C1) of the 1H-indene core in this compound is a site of enhanced reactivity. The protons at this position are acidic due to the stabilization of the resulting indenyl anion through delocalization over the aromatic system. This acidity allows for easy deprotonation with a suitable base, such as an organolithium reagent, to form a highly nucleophilic indenyl anion. This anion is a key intermediate in many functionalization reactions, enabling the introduction of a wide range of substituents at the C1 position.

The benzylic position is also susceptible to radical reactions. For instance, free radical bromination can selectively introduce a bromine atom at the benzylic position. uva.nl This is because the intermediate benzylic radical is stabilized by resonance with the aromatic ring. Furthermore, oxidation reactions can also target the benzylic C-H bonds, potentially leading to the formation of a ketone at the C1 position. rsc.org Visible-light-induced functionalization of benzylic C(sp³)–H bonds for nucleophilic substitution has also been reported as a method to introduce C-N, C-C, and C-Br bonds at this position. acs.org

Advanced Applications and Materials Science Contributions of Indene Derivatives

Role as Ligands in Catalysis

Substituted indenyl ligands are crucial in the field of organometallic chemistry and catalysis, primarily due to their ability to form stable complexes with transition metals. These complexes often exhibit high catalytic activity and selectivity in a variety of organic transformations. The 2-ethyl-4-phenyl-1H-indene ligand is particularly noteworthy for its application in metallocene and other transition metal catalysts.

Metallocene Complexes and Olefin Polymerization

Metallocene catalysts, which are based on transition metals sandwiched between two cyclopentadienyl-type ligands, are instrumental in the production of polyolefins with well-defined microstructures. The properties of the resulting polymer are highly dependent on the structure of the indenyl ligand. The substitution at the 2- and 4-positions of the indene (B144670) ring plays a critical role in determining the catalyst's performance, including its activity, stereoselectivity, and the molecular weight of the polymer produced. semanticscholar.org

Research has shown that zirconocene (B1252598) complexes bearing 2-alkyl-4-phenylindenyl ligands are highly effective for olefin polymerization. For instance, the complex rac-dimethylsilyl-bis[1-(2-methyl-4-phenylindenyl)]zirconium dichloride has been extensively studied as a catalyst for isospecific propylene (B89431) polymerization, producing isotactic polypropylene (B1209903) with high catalytic activity and high molecular weight. semanticscholar.orgmdpi.com The methyl group at the 2-position and the phenyl group at the 4-position are known to be responsible for the superior performance of these catalysts. semanticscholar.org

A study on ethylene (B1197577) or propylene/1,3-butadiene copolymerization utilized a series of C2-symmetric zirconocene complexes, including rac-dimethylsilyl-bis(2-ethyl-4-phenylindenyl)zirconium dichloride. mdpi.com This research demonstrated that the steric bulk of the substituents on the indenyl ligand strongly influences the insertion mode of butadiene, thereby controlling the microstructure of the resulting copolymer. mdpi.com The study highlighted that bulkier substituents on the complex lead to a higher content of pendant vinyl groups in the copolymer. mdpi.com

The performance of various rac-[Me2Si(Indenyl')2]ZrCl2 catalysts in ethylene/1,3-butadiene copolymerization is summarized in the table below. The data illustrates the effect of different substituents on the indenyl ligand on the resulting polymer's butadiene content and the relative abundance of different enchained monomer units.

| Catalyst | Indenyl' Substituent | Butadiene Content (mol%) | 1,2-insertion (%) | cis-1,4-insertion (%) | trans-1,4-insertion (%) |

| 1 | Unsubstituted | 1.8 | 39 | 19 | 42 |

| 2 | 2-methyl-4,5-benzo | 2.1 | 52 | 16 | 32 |

| 3 | 2-methyl-4-phenyl | 3.2 | 68 | 11 | 21 |

| 4 | 2-ethyl-4-phenyl | 4.5 | 75 | 9 | 16 |

| 5 | 2-n-propyl-4-(1-naphthyl) | 5.1 | 82 | 7 | 11 |

| 6 | 2-ethyl-4-(5-(2,2-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalenyl)) | 6.2 | 88 | 5 | 7 |

| 7 | 2-ethyl-4-(9-phenanthryl) | 7.5 | 92 | 4 | 4 |

| 8 | 2-n-propyl-4-(9-phenanthryl) | 8.1 | 95 | 3 | 2 |

| Data sourced from a study on ethylene/butadiene copolymerization. mdpi.com |

Transition Metal-Catalyzed Organic Transformations

Beyond olefin polymerization, indene derivatives like this compound are valuable ligands for a range of transition metal-catalyzed organic transformations. The synthesis of such strategically substituted indenes is often a key step in developing new catalysts. A highly efficient ligand-free palladium-catalyzed Suzuki coupling process has been reported for the synthesis of various 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to the corresponding indene ligands. semanticscholar.org This method allows for the preparation of these important building blocks in high purity and on a multi-gram scale. semanticscholar.org

While direct studies on this compound in other specific transition metal-catalyzed reactions are not extensively documented, the known reactivity of related phenyl-indene systems suggests potential applications. For example, the synthesis of 3-arylindenes has been achieved through the direct arylation of indenes with aryl fluorides, a reaction that expands the toolbox for creating functionalized indene ligands. acs.org

Applications in Organic Electronics and Optoelectronic Materials

The conjugated π-system of the indene core, combined with the electronic influence of substituents, makes indene derivatives promising candidates for applications in organic electronics and optoelectronics. While specific research on this compound in these areas is limited, the properties of related compounds provide insights into its potential roles.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), the molecular structure of the materials used in the emissive and charge-transporting layers is critical for device performance. Indene derivatives have been explored as components in OLEDs. ontosight.ai The introduction of substituents allows for the tuning of the electronic energy levels (HOMO and LUMO) and charge transport properties of the materials. nih.gov Computational studies on various aromatic nitrogen-containing ligands have been used to predict their suitability for different layers within an OLED structure by analyzing parameters such as reorganization energies and charge transfer integrals. nih.gov Although this compound itself is not specifically mentioned in these studies, the general principles of molecular design for OLED materials suggest that its electronic properties could be tailored for such applications.

Electron-Transporting Materials

Electron-transporting materials (ETMs) are essential components of various organic electronic devices, facilitating the movement of electrons. Indene-based structures have been incorporated into molecules designed for electron transport. For instance, indenodithiophene-based small molecules have been synthesized and characterized for their carrier transport properties. researchgate.net The modification of the indene core and its substituents can influence the molecular configuration, absorption properties, and electronic energy levels, which are all crucial for efficient electron transport. researchgate.net

Photovoltaic Solar Cells

In the realm of organic photovoltaics (OPVs), indene derivatives have found application as components of the active layer. For example, indene-C60 bisadduct (IC60BA) has been used as an electron acceptor in bulk-heterojunction polymer solar cells. mdpi.comnih.govresearchgate.net The incorporation of small molecules can influence the morphology and photovoltaic properties of the active layer in these devices. mdpi.comnih.govresearchgate.net Furthermore, indane derivatives, which are structurally related to indenes, have been investigated as hole-transporting materials (HTMs) in organic solar cells, demonstrating that the core indane/indene structure is a viable platform for developing materials for various functions within a photovoltaic device. google.com While there is no specific data on this compound in photovoltaic applications, the versatility of the indene scaffold in this field suggests its potential utility.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research published on the chemical compound This compound concerning its direct application in the development of polymeric materials, its role as a distinct intermediate in fine chemical synthesis, or its incorporation into functional materials for advanced technologies.

The provided outline requires detailed research findings, data tables, and in-depth discussion on the following topics for this specific molecule:

Future Research Directions and Emerging Avenues for 2 Ethyl 4 Phenyl 1h Indene

Exploration of Unconventional Synthetic Routes

While traditional methods for indene (B144670) synthesis, such as the cyclization of 2-alkyl-2-(3-oxobutyl)-1,3-cyclopentanediones, are established, future research could focus on more direct and versatile strategies to access 2-ethyl-4-phenyl-1H-indene. orgsyn.org One promising, yet unconventional, avenue is the adaptation of direct arylation methods. For instance, a facile synthesis of the constitutional isomer, 2-ethyl-3-phenyl-1H-indene, has been reported using a hexamethylphosphoramide (B148902) (HMPA)-promoted direct arylation of 2-ethyl-1H-indene with aryl fluorides. acs.org A similar strategy could be envisioned for the synthesis of this compound, potentially by starting with a pre-functionalized indene or by exploring regioselective C-H activation/arylation reactions on the 2-ethyl-1H-indene core.

Another area ripe for exploration is the use of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, has been effectively used to prepare various aryl-substituted indenes. A plausible route to this compound could involve the coupling of a 4-halo-2-ethyl-1H-indene derivative with phenylboronic acid. The development of such a route would offer modularity, allowing for the introduction of diverse phenyl substituents.

Discovery of Novel Reactivity Patterns and Derivatization Possibilities

The reactivity of the this compound core is largely uncharted territory. The interplay between the ethyl group at the 2-position and the phenyl group at the 4-position likely imparts unique steric and electronic properties that could lead to novel reactivity. Future studies should systematically investigate its behavior in fundamental organic reactions such as oxidation, reduction, and various substitution reactions.

Furthermore, the potential for derivatization is vast. The indene framework can be functionalized to create a library of new molecules with potentially valuable properties. For example, the introduction of coordinating groups could transform this compound into a ligand for catalysis. Additionally, the synthesis of derivatives with extended conjugation, such as 2-ethyl-4-(2-phenylethynyl)-1H-indene and 2-ethyl-4-(4-phenoxyphenyl)-1H-indene, highlights the potential for creating new materials with interesting optical and electronic properties. nih.govnih.gov The development of efficient methods for such derivatizations, including those that proceed via C-H activation, will be a key research focus. researchgate.net

A summary of potential derivatization strategies is presented in the table below:

| Derivatization Strategy | Potential Functional Groups | Potential Applications |

| Halogenation | -Br, -Cl, -I | Intermediates for cross-coupling reactions |

| Nitration | -NO2 | Precursors for amino derivatives, energetic materials |

| Acylation | -C(O)R | Building blocks for more complex structures |

| Sulfonation | -SO3H | Water-soluble derivatives, cation-exchange resins nuu.uz |

| Formylation | -CHO | Aldehyde for further transformations |

Advancement in Computational Modeling for Predictive Synthesis and Function

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surface. whiterose.ac.uk This information can provide insights into its reactivity and potential for intermolecular interactions.

For instance, the computed properties of related derivatives from databases like PubChem can serve as a starting point for building predictive models. nih.govnih.gov Future work could involve creating quantitative structure-activity relationship (QSAR) models for a series of this compound derivatives to correlate their structural features with specific functions, such as biological activity or material properties. Such models could accelerate the discovery of new applications by prioritizing the synthesis of the most promising candidates.

The table below shows computed properties for a related derivative, which could be used to benchmark computational models for this compound itself.

Computed Properties for 2-ethyl-4-(4-phenoxyphenyl)-1H-indene nih.gov

| Property | Value |

| Molecular Weight | 312.4 g/mol |

| XLogP3-AA | 6.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Integration into Supramolecular Assemblies and Nanomaterials

The rigid, planar structure of the indene core, combined with the potential for π-π stacking interactions from the phenyl group, makes this compound an attractive building block for supramolecular chemistry and nanomaterials. researchgate.net While direct examples are yet to be reported, the principles of molecular self-assembly suggest that appropriately functionalized derivatives could form well-ordered structures such as liquid crystals, organogels, or molecular wires.

Future research could focus on introducing functional groups that promote self-assembly, such as long alkyl chains, hydrogen-bonding moieties, or photoresponsive units. The resulting supramolecular structures could find applications in areas like organic electronics, sensing, and drug delivery. The incorporation of this compound into polymer backbones or as a component of metal-organic frameworks (MOFs) also represents a promising avenue for creating novel nanomaterials with tailored properties. ambeed.com

Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies

The most impactful future research on this compound will likely come from synergistic approaches that integrate multiple disciplines. ijpsr.com This involves a feedback loop where computational predictions guide synthetic efforts, and the results of experimental characterization are used to refine the computational models.

For example, a research program could begin with the computational design of a series of this compound derivatives with predicted desirable properties. These compounds would then be synthesized using the novel routes developed. Thorough characterization of their structural, electronic, and functional properties would follow, with the data being used to validate and improve the initial computational models. This integrated approach would not only accelerate the discovery of new applications for this specific molecule but also contribute to a deeper fundamental understanding of the structure-property relationships within the broader class of substituted indenes.

Q & A

Q. What are the established synthetic routes for 2-ethyl-4-phenyl-1H-indene, and how do reaction parameters influence yield?

Methodological Answer:

- Synthetic Routes :

- Alkylation of Indene Derivatives : Use of phenylethyl halides (e.g., 2-phenylethyl bromide) with indene precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling for aryl group introduction at the 4-position .

- Key Parameters :

- Temperature : Optimal yields reported at 80–100°C for alkylation; lower temperatures (50–70°C) preferred for coupling to avoid side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution; toluene/water biphasic systems improve coupling efficiency .

- Example Data :

| Method | Yield (%) | Conditions | Citation |

|---|---|---|---|

| Alkylation | 62–78 | K₂CO₃, DMF, 80°C, 12 h | |

| Suzuki-Miyaura Coupling | 85 | Pd(PPh₃)₄, Na₂CO₃, 70°C, 8 h |

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm substituent positions .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR to verify ethyl and phenyl group integration (e.g., δ 2.5–3.0 ppm for ethyl protons) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 236.1430) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DDR1 kinase (PDB: 4LRH) or BuChE (PDB: 1P0I). Focus on binding affinity (ΔG ≤ −8 kcal/mol) .

- DFT Studies : B3LYP/6-31G basis set for HOMO-LUMO gap analysis to predict charge-transfer properties, relevant for chemosensor design (e.g., Cu²⁺ detection) .

- Example Finding : Derivatives with electron-withdrawing groups at the 4-position showed enhanced BuChE inhibition (IC₅₀ < 1 µM) due to stabilized π-π stacking .

Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved during biological evaluation?

Methodological Answer:

- Reproducibility Checks :

- Assay Standardization : Use Ellman’s colorimetric assay for cholinesterase inhibition with donepezil as a positive control .

- Triplicate Trials : Statistical analysis (Student’s t-test) to validate significance (p < 0.05) .

- Data Interpretation :

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Meta-Analysis : Cross-reference with structurally similar indene derivatives (e.g., 2-methyl-4-phenyl analogs) to identify trends .

Q. What strategies optimize the multi-target activity of this compound in neurodegenerative disease research?

Methodological Answer:

- Hybrid Design : Incorporate carboxamide or dimethoxy groups at the 5/6-positions to simultaneously target Aβ aggregation (Thioflavin T assay) and cholinesterase inhibition .

- In Silico Screening : Virtual libraries of 100+ derivatives to prioritize candidates with dual-binding motifs (e.g., PAS-binding for BuChE and hydrophobic pockets for Aβ) .

- Example Result : Compound 20 (5,6-dimethoxy-1H-indene-2-carboxamide) showed IC₅₀ = 1.08 µM (BuChE) and 62% Aβ inhibition at 10 µM .

Data Contradiction and Reliability

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Validation Pipeline :

Re-optimize Parameters : Adjust docking constraints (e.g., solvent model, protonation states) .

Experimental Cross-Check : Compare DFT-predicted HOMO-LUMO gaps with fluorescence spectroscopy data for chemosensor validation .

- Case Study : A predicted Cu²⁺ binding affinity (DFT) of 10⁻⁷ M conflicted with experimental detection limits (10⁻⁶ M). Resolution involved SEM-EDS to confirm Cu²⁺ complex stoichiometry .

Research Design Considerations

What criteria define a robust research question for studying this compound in drug discovery?

Methodological Answer:

- Specificity : Include variables (e.g., substituent type, concentration) and measurable outcomes (e.g., IC₅₀, binding energy) .

- Example : “How does the introduction of a 4-methoxyphenyl group affect the DDR1 kinase inhibitory activity of this compound derivatives?” .

Ethical and Data Management

Q. How can open-data principles be balanced with proprietary concerns in indene-based research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.